4-[(2,2-Dimethylpropyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2,2-dimethylpropylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-14-10-6-4-9(5-7-10)11(13)15/h4-7,14H,8H2,1-3H3,(H2,13,15) |
InChI Key |
YHXQPSYEPKILSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,2 Dimethylpropyl Amino Benzamide and Its Analogues
Direct Amidation Reactions of Benzoic Acid Derivatives
Direct amidation stands as a cornerstone for the formation of the amide bond in 4-[(2,2-Dimethylpropyl)amino]benzamide. This approach involves the direct coupling of a benzoic acid derivative with an amine.
Classical Acylation Reactions (e.g., Acid Chlorides with Amines)
A prevalent and efficient method for amide bond formation is the reaction between an acyl chloride and a primary amine. This classical acylation, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.it The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or a pyridine (B92270) derivative, to neutralize the hydrochloric acid byproduct. hud.ac.uk
For the synthesis of this compound, this would involve the reaction of 4-[(2,2-dimethylpropyl)amino]benzoyl chloride with ammonia (B1221849) or a protected amine. Alternatively, 4-aminobenzoyl chloride can be reacted with 2,2-dimethylpropylamine (neopentylamine). The use of a bio-based solvent like Cyrene™ has been explored as a greener alternative to traditional chlorinated solvents like dichloromethane (B109758) (DCM). hud.ac.uk
Table 1: Typical Conditions for Classical Acylation
| Reactants | Reagents & Solvents | Conditions | Reference |
| Aroyl Chloride, Primary Amine | Triethylamine, Cyrene™ | 0 °C to room temperature, 1 hour | hud.ac.uk |
| Acyl Chloride, Amine | Base (e.g., DIEA), DCM | Room temperature, 8-16 hours | fishersci.it |
Coupling Reagents in Amide Bond Formation (e.g., TBTU/NEt₃-Mediated)
Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to prepare the more reactive acyl chlorides. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a widely used coupling reagent known for its efficiency. peptide.combachem.comapexbt.com In the presence of a tertiary amine base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), TBTU activates the carboxylic acid to form a highly reactive OBt ester intermediate. This intermediate is then readily attacked by the amine to form the desired amide. bachem.comsigmaaldrich.com
A key consideration in peptide coupling and the synthesis of chiral molecules is the potential for racemization. Studies have shown that the choice of base can influence the degree of racemization, with pyridine sometimes being preferred over stronger bases like DIPEA to minimize this side reaction. nih.gov The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can also help to suppress racemization. peptide.com
Table 2: TBTU-Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagent/Base | Solvent | Key Feature | Reference |
| N-acetyl-L-phenylalanine | Aniline (B41778) | TBTU / Pyridine | Not specified | Reduced racemization | nih.gov |
| General Carboxylic Acid | General Amine | TBTU / DIPEA or NEt₃ | DMF | Efficient coupling | bachem.com |
Condensation Reactions with Amines
Direct condensation of a carboxylic acid and an amine to form an amide with the elimination of water is a more atom-economical approach. However, this reaction is often thermodynamically unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out at high temperatures (above 100 °C) to drive off water and shift the equilibrium towards the amide product. libretexts.org
Alternatively, various catalysts can be employed to facilitate the condensation under milder conditions. For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct amidation of carboxylic acids with amines. nih.gov
Multicomponent Reaction Approaches in Benzamide (B126) Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. nih.govacs.org Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for the synthesis of dipeptide scaffolds and other amide-containing structures. nih.gov The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.
While a direct application to this compound is not explicitly detailed, the principles of MCRs can be adapted. For example, a reaction involving a suitably substituted aniline, an aldehyde, a carboxylic acid, and an isocyanide could potentially be designed to construct the core benzamide structure with the desired substitution pattern in a single step. Other MCRs like the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are also valuable tools for creating diverse heterocyclic structures, some of which could be precursors to substituted benzamides. mdpi.com
Strategies for Stereoselective Synthesis of Chiral Benzamide Analogues
The synthesis of chiral benzamide analogues, where stereochemistry is a critical factor, requires stereoselective methods. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral building blocks. nih.govrsc.org
For instance, the enantioselective synthesis of atropisomeric benzamides, which possess axial chirality due to restricted rotation around a single bond, can be achieved through asymmetric reactions. While not directly applicable to the specific target compound, these principles can be extended to the synthesis of analogues with stereogenic centers. The use of chiral amine derivatives and understanding their self-recognition properties can also play a role in developing stereoselective transformations. nih.gov Recent advances in racemization-free coupling reagents are also crucial for preserving the stereochemical integrity of chiral starting materials during amide bond formation. rsc.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships. General strategies often involve starting with a substituted benzoic acid or a substituted aniline.
One common approach involves the acylation of a substituted aminophenol with a substituted benzoyl chloride. researchgate.net For example, a substituted 4-aminophenol (B1666318) can be reacted with a benzoyl chloride derivative in the presence of a base like triethylamine in a solvent such as acetonitrile (B52724). researchgate.net Further modifications can then be made to the resulting benzamide.
Another strategy involves the synthesis of N-substituted analogues by reacting a precursor containing a primary or secondary amine with an appropriate alkylating or acylating agent. nih.gov For example, to introduce substituents on the benzamide nitrogen, a 4-[(2,2-dimethylpropyl)amino]benzoic acid could be coupled with a variety of substituted amines using the methods described in section 2.1.2.
Introduction of Halogen Substituents
The incorporation of halogen atoms into the benzamide core can significantly alter a molecule's properties, including its lipophilicity and metabolic stability. The synthesis of halogenated analogues of this compound can be approached through electrophilic halogenation of the aromatic ring. Given that the amino group is a strong activating group, direct halogenation of the N-alkylated aminobenzamide precursor is a feasible strategy.
Common halogenating agents for such reactions include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The regioselectivity of the halogenation is directed by the existing substituents on the benzene (B151609) ring. For a 4-amino substituted benzamide, the incoming electrophile (halogen) would be directed to the positions ortho to the activating amino group (positions 3 and 5).
A general procedure involves dissolving the N-substituted aminobenzamide in a suitable solvent, followed by the portion-wise addition of the halogenating agent at room temperature or slightly elevated temperatures. The reaction progress can be monitored by thin-layer chromatography (TLC).
Table 1: Representative Conditions for Electrophilic Halogenation of Aromatic Compounds
| Halogenating Agent | Solvent | Temperature | Typical Substrate | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Activated Aromatic Rings | escholarship.org |
| N-Chlorosuccinimide (NCS) | DMF | Room Temp. | Electron-rich Aromatics | nih.gov |
This table presents generalized conditions for halogenation reactions that could be adapted for the target compound.
Alternatively, halogenated starting materials can be used. For instance, the synthesis could begin with a halogenated 4-aminobenzoic acid, which is then subjected to N-alkylation and amidation reactions. This approach provides better control over the position of the halogen. For example, synthesizing 2-aryl-N-phenylbenzimidazoles often involves the condensation of a diamine with a corresponding halogen-substituted benzaldehyde, demonstrating the utility of using pre-halogenated building blocks. mdpi.com
Incorporation of Sulfamoyl and Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Piperazine (B1678402), Thiadiazole)
To explore structure-activity relationships further, sulfamoyl groups and various heterocyclic moieties are often incorporated into the core benzamide structure.
Sulfamoyl Moiety Incorporation: The synthesis of sulfamoylbenzamide derivatives typically begins with the chlorosulfonation of a benzoic acid derivative. nih.govresearchgate.net For example, 4-chlorobenzoic acid can be treated with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid. wikipedia.org This intermediate can then react with ammonia or a primary/secondary amine to form the corresponding sulfonamide. nih.govwikipedia.org The carboxylic acid group can subsequently be converted to the desired benzamide.
A common synthetic route involves:
Chlorosulfonation: Reacting a substituted benzoic acid with chlorosulfonic acid, often at elevated temperatures. researchgate.net
Sulfonamide Formation: Treating the resulting sulfonyl chloride with an appropriate amine in an aqueous or organic solvent. nih.gov
Amide Coupling: Converting the carboxylic acid of the sulfamoylbenzoic acid intermediate into an amide. This is frequently achieved using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. researchgate.netresearchgate.net
Heterocyclic Moiety Incorporation: Heterocyclic groups such as pyrimidine, piperazine, and thiadiazole can be introduced through various synthetic strategies, often involving nucleophilic substitution or coupling reactions. jchemrev.comnih.govrjptonline.org
Piperazine: Piperazine moieties are commonly introduced by reacting a halogenated precursor with the piperazine ring. For instance, a 4-chloro-substituted benzamide derivative can be refluxed with N-methylpiperazine or N-phenylpiperazine in a suitable solvent like ethanol, often in the presence of a base, to yield the corresponding piperazine-substituted product. nih.govresearchgate.net
Pyrimidine: Pyrimidine rings can be constructed via cyclization reactions or coupled to the main scaffold. A versatile method involves reacting a precursor containing a suitable functional group (e.g., an amine) with a pyrimidine derivative that has a good leaving group (e.g., a chlorine atom). For example, 2-amino-4-chloropyrimidine (B19991) can be reacted with various amines in a solvent like propanol (B110389) with triethylamine to form N-substituted pyrimidin-2-amines. jchemrev.com
Thiadiazole: The synthesis of thiadiazole-containing analogues can be achieved by constructing the thiadiazole ring from a suitable precursor. This often involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives. rjptonline.org Alternatively, a pre-formed thiadiazole with a reactive functional group can be coupled to the benzamide core.
Table 2: Synthetic Strategies for Incorporating Heterocyclic Moieties
| Heterocycle | General Method | Key Reagents | Reference |
|---|---|---|---|
| Piperazine | Nucleophilic Aromatic Substitution | Halogenated Precursor, Substituted Piperazine, Base (e.g., KOH) | nih.govresearchgate.net |
| Pyrimidine | Cyclization or Nucleophilic Substitution | Chalcones, Thiourea; or Halogenated Pyrimidine, Amine | jchemrev.comnih.gov |
This table outlines common strategies for incorporating the specified heterocyclic groups into organic molecules.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for achieving high yields and purity in the synthesis of this compound and its analogues. Key reactions in the synthetic sequence include amide bond formation and N-alkylation.
Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that typically requires activation of the carboxylic acid. rsc.org Several factors influence the efficiency of this reaction.
Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. Common examples include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., HBTU, HATU), and uronium salts (e.g., COMU). rsc.orgnumberanalytics.com The choice of reagent can significantly impact yield and minimize side reactions like racemization in chiral substrates.
Catalysts: Catalysts such as boronic acids and various metal complexes can promote amide formation. numberanalytics.com For instance, boric acid has been used to catalyze the coupling of carboxylic acids and amines at elevated temperatures. rsc.org
Solvent and Temperature: The reaction medium and temperature are critical parameters. A systematic screening of solvents (e.g., THF, DMSO, DMF, acetonitrile) and temperatures can identify the optimal conditions for a specific substrate pair. escholarship.org In some cases, solvent-free conditions using methoxysilanes as coupling agents at elevated temperatures (e.g., 120 °C) have proven effective, offering a greener alternative. rsc.org
N-Alkylation of Amines/Amides: The introduction of the 2,2-dimethylpropyl (neopentyl) group onto the 4-amino position of a benzamide precursor is a key step. This N-alkylation can be achieved by reacting the amine with an alkyl halide.
Base and Solvent: The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, to neutralize the acid generated. escholarship.orgnih.gov The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile often providing good results. escholarship.org
Phase Transfer Catalysts: For reactions involving solid-liquid phases, a phase transfer catalyst like tetrabutylammonium (B224687) bromide can improve reaction rates and yields. escholarship.org
Alternative Alkylating Agents: While alkyl halides are common, alcohols can also be used as alkylating agents in the presence of suitable catalysts, representing a more atom-economical and environmentally friendly approach. nih.gov
Table 3: Factors for Optimization of Amide Bond Formation
| Parameter | Examples/Considerations | Effect on Reaction | Reference |
|---|---|---|---|
| Coupling Reagent | COMU, DIC, HATU, HBTU | Activates carboxylic acid, improves efficiency and selectivity. | rsc.orgnumberanalytics.com |
| Catalyst | Boronic acids, Metal complexes, N-heterocyclic carbenes | Facilitates reaction, allows for milder conditions. | rsc.orgnumberanalytics.com |
| Solvent | Acetonitrile, DMF, DMSO, THF, or solvent-free | Affects solubility, reaction rate, and side products. | escholarship.orgrsc.org |
| Temperature | Room temperature to 150 °C | Influences reaction rate; higher temperatures can lead to degradation. | rsc.orgrsc.org |
| Concentration | Optimization of reactant ratios | Can improve reaction rate and yield, minimizes side reactions. | numberanalytics.com |
This table summarizes key parameters that are typically adjusted to optimize the yield and purity of amide products.
By systematically evaluating these parameters, synthetic routes can be refined to produce this compound and its diverse analogues in an efficient and scalable manner.
Chemical Reactivity and Derivatization of the 4 2,2 Dimethylpropyl Amino Benzamide Scaffold
Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Ring
The secondary amino group (-NH-R) is a powerful activating group. libretexts.org The nitrogen atom's lone pair of electrons can be donated into the π-system of the benzene (B151609) ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.org This electron-donating effect is substantially stronger than the deactivating effect of the amide group. Consequently, the amino group governs the regioselectivity of the substitution, directing incoming electrophiles to the positions ortho to itself (positions 3 and 5), as the para position is already occupied. libretexts.org
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The strongly activating nature of the amino group means that these reactions would likely proceed under milder conditions than those required for unsubstituted benzene. For instance, bromination could potentially be achieved with bromine in a polar solvent without the need for a strong Lewis acid catalyst.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂, CH₃COOH | 3-Bromo-4-[(2,2-dimethylpropyl)amino]benzamide |
| Nitration | HNO₃, H₂SO₄ (dilute, low temp.) | 3-Nitro-4-[(2,2-dimethylpropyl)amino]benzamide |
| Sulfonation | Fuming H₂SO₄ | 4-[(2,2-Dimethylpropyl)amino]benzamide-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-[(2,2-dimethylpropyl)amino]benzamide |
Modifications at the Amide Nitrogen
The primary amide functional group (-CONH₂) is a cornerstone of organic chemistry and offers several avenues for derivatization. These transformations typically involve reactions at the nitrogen or carbonyl carbon.
One of the most fundamental reactions of a primary amide is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(2,2-dimethylpropyl)amino]benzoic acid, and ammonia (B1221849). Another common transformation is the reduction of the amide to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the amide group into a methyleneamine, yielding {4-[(2,2-dimethylpropyl)amino]phenyl}methanamine.
Dehydration of the primary amide using reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) would produce the corresponding nitrile, 4-[(2,2-dimethylpropyl)amino]benzonitrile. Furthermore, the amide nitrogen can undergo N-alkylation or N-arylation, though this often requires initial deprotonation with a strong base to form the corresponding amidate anion, which can then act as a nucleophile. nih.govresearchgate.net More advanced photocatalytic methods have also been developed for the late-stage modification of benzamides, including intermolecular C-H arylation and alkylation at the N-alkyl fragments, although these are more commonly applied to tertiary amides. rsc.org
Table 2: Potential Modifications at the Amide Group
| Reaction Type | Reagents | Product |
| Hydrolysis (Acidic) | H₃O⁺, heat | 4-[(2,2-Dimethylpropyl)amino]benzoic acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | {4-[(2,2-Dimethylpropyl)amino]phenyl}methanamine |
| Dehydration | P₄O₁₀ or SOCl₂, heat | 4-[(2,2-Dimethylpropyl)amino]benzonitrile |
| Hofmann Rearrangement | Br₂, NaOH | 4-[(2,2-Dimethylpropyl)amino]aniline |
Functionalization of the Dimethylpropyl Moiety
The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group. medium.comucla.edu This structural feature imparts significant steric hindrance, which profoundly influences its chemical reactivity. ontosight.ai The neopentyl group is generally considered to be chemically robust and non-reactive under many standard synthetic conditions. acs.org
Direct functionalization of the unactivated C-H bonds of the neopentyl group is exceptionally challenging. The methyl and methylene protons are not adjacent to any activating groups, making radical or oxidative functionalization difficult and non-selective. The steric bulk of the tertiary butyl-like structure shields the methylene C-H bonds from attack. ontosight.ai
Due to this inherent stability, the neopentyl group often serves as a sterically bulky and chemically inert protecting group or directing group in organic synthesis. It is highly resistant to nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions. researchgate.net Therefore, derivatization of the this compound scaffold is highly unlikely to occur at this moiety. Instead, the neopentyl group's primary role is steric, potentially influencing the conformation of the molecule and its interactions with biological targets or other reagents. acs.org
Chelation Chemistry and Metal Complex Formation with Benzamide Ligands
Benzamide derivatives, particularly those bearing additional donor atoms, are well-established ligands in coordination chemistry. nih.govnih.gov The this compound molecule possesses several potential coordination sites for metal ions: the nitrogen atom of the amino group, the carbonyl oxygen of the amide group, and the nitrogen atom of the amide group. The formation of a stable chelate ring typically involves coordination of a single metal ion by two or more donor sites from the same ligand. ebsco.comwikipedia.org
In this scaffold, the most probable coordination mode would involve the carbonyl oxygen and the amino nitrogen acting as a bidentate ligand, although this would form a large and likely unstable chelate ring. More commonly, such ligands act as monodentate or bridging ligands. For instance, the carbonyl oxygen is a strong Lewis base and can coordinate to a variety of metal ions. Similarly, the amino nitrogen can also serve as a donor site.
Transition metal complexes involving 4-amino-substituted ligands are widely reported. nih.govugm.ac.id For example, derivatives of 4-aminophenol (B1666318) and 4-aminoantipyrine (B1666024) form stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). nih.govugm.ac.id By analogy, this compound could coordinate to metal centers to form complexes with various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other co-ligands. core.ac.uk The formation of such metal complexes can significantly alter the electronic properties and reactivity of the organic scaffold.
Table 3: Potential Metal Coordination
| Metal Ion | Potential Donor Atoms | Possible Complex Geometry |
| Cu(II) | Carbonyl Oxygen, Amino Nitrogen | Square Planar, Octahedral |
| Co(II) | Carbonyl Oxygen, Amino Nitrogen | Tetrahedral, Octahedral |
| Ni(II) | Carbonyl Oxygen, Amino Nitrogen | Square Planar, Octahedral |
| Zn(II) | Carbonyl Oxygen, Amino Nitrogen | Tetrahedral |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 4-[(2,2-Dimethylpropyl)amino]benzamide, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets, with their chemical shifts and splitting patterns indicating their substitution pattern. The protons of the 2,2-dimethylpropyl (neopentyl) group would include a singlet for the nine equivalent methyl protons and a signal for the methylene (B1212753) (-CH2-) protons adjacent to the nitrogen atom. The amine (N-H) proton and the amide (-CONH2) protons would also produce characteristic signals.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. This would include distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the neopentyl group (the quaternary carbon, the methylene carbon, and the methyl carbons).
No specific experimental ¹H or ¹³C NMR data for this compound was found in the available literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
An IR spectrum of this compound would be expected to display several key absorption bands. These would include N-H stretching vibrations for the primary amide and the secondary amine, typically in the region of 3500-3200 cm⁻¹. A strong C=O stretching band for the amide carbonyl group would be anticipated around 1650 cm⁻¹. Additionally, C-N stretching vibrations and characteristic absorptions for the substituted benzene ring would be present.
Specific experimental IR spectral data for this compound is not available in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight, allowing for the deduction of the elemental formula.
In an HRMS analysis of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, and its precise mass would confirm the compound's elemental composition (C₁₂H₁₈N₂O). The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the neopentyl group or parts of the benzamide (B126) moiety.
Published HRMS data, including specific m/z values and fragmentation patterns for this compound, could not be located.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.
A successful X-ray crystallographic analysis of this compound would yield detailed data on its crystal system, space group, and unit cell dimensions. It would also reveal the planarity of the benzamide group, the conformation of the neopentyl substituent, and how the molecules pack together in the crystal lattice through interactions such as hydrogen bonding involving the amide and amine groups.
There are no published reports detailing the single-crystal X-ray structure of this compound.
Chromatographic Techniques for Purity Assessment and Lipophilicity Profiling (e.g., RP-HPLC)
Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are vital for determining the purity of a compound and for assessing its physicochemical properties, such as lipophilicity (logP). In RP-HPLC, the compound is passed through a nonpolar stationary phase with a polar mobile phase.
An RP-HPLC method developed for this compound would show a single major peak if the sample is pure, with the retention time being characteristic of the compound under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate). By correlating the retention time with that of known standards, the lipophilicity can be estimated, which is a critical parameter in medicinal chemistry.
Specific RP-HPLC methods or data regarding the purity and lipophilicity of this compound are not described in the available scientific literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's identity and purity.
For this compound (C₁₂H₁₈N₂O), the theoretical elemental composition would be:
Carbon (C): 69.87%
Hydrogen (H): 8.80%
Nitrogen (N): 13.58%
Oxygen (O): 7.75%
Experimental results from elemental analysis that closely match these theoretical percentages would serve as strong evidence for the correct synthesis and purification of the compound.
No experimental elemental analysis data for this compound has been reported in the reviewed literature.
Computational and Theoretical Investigations of 4 2,2 Dimethylpropyl Amino Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-[(2,2-Dimethylpropyl)amino]benzamide. These methods model the electron density to determine the ground-state electronic properties.
Detailed Research Findings: For a molecule such as this compound, DFT calculations using a basis set like B3LYP/6-311G(d,p) would be performed to optimize the molecular geometry and compute key electronic parameters. nih.gov These parameters help in understanding the molecule's stability and reactive sites.
Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
The following table illustrates the type of data that would be generated from such a DFT study.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |
| Global Softness (S) | Reciprocal of chemical hardness | 0.43 eV-1 |
This table is illustrative and contains hypothetical values for this compound based on typical values for similar organic molecules.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
Detailed Research Findings: For this compound, docking simulations would be performed to predict its binding affinity and mode of interaction with various protein targets. Studies on similar benzamide (B126) derivatives have shown their potential to act as inhibitors of enzymes like tyrosine kinases or as binders to proteins like Cereblon (CRBN). nih.govnih.gov
The docking process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein from databases like the Protein Data Bank (PDB).
Simulation: Using software like AutoDock, the ligand is placed in the protein's binding site. nih.gov The software then explores various conformations and orientations of the ligand, calculating the binding energy for each pose.
Analysis: The results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy (or highest docking score). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are examined. semanticscholar.org
The table below shows representative data from a hypothetical docking study of this compound against a protein kinase.
| Parameter | Description | Result |
| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the binding pocket involved in interactions | Thr-315, Asp-381, Leu-293 |
| Hydrogen Bonds | Key H-bond interactions | Carbonyl oxygen with Asp-381; Amino nitrogen with Thr-315 |
| Hydrophobic Interactions | Key non-polar interactions | Dimethylpropyl group with Leu-293 |
This table is illustrative. The specific protein target and interacting residues would need to be determined through experimental or extensive computational screening.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target. mdpi.com
Detailed Research Findings: An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and assess the stability of the ligand-protein complex in a simulated physiological environment. tandfonline.com The simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over the simulation time indicates a stable binding.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding.
Conformational Analysis: MD simulations can explore the different conformations the 2,2-dimethylpropyl group and the benzamide moiety can adopt, which is crucial for understanding its interactions and properties. mdpi.com
| Simulation Parameter | Description | Typical Value/Observation |
| Simulation Time | Total duration of the simulation | 100 nanoseconds |
| Ligand RMSD | Average deviation of the ligand from its initial docked pose | < 2.0 Å |
| Protein RMSD | Average deviation of the protein backbone from its initial structure | < 3.0 Å |
| Binding Free Energy | More accurate estimation of binding affinity (e.g., using MM/GBSA) | -45 kcal/mol |
This table presents typical parameters and expected outcomes for an MD simulation of a stable ligand-protein complex and is for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
Detailed Research Findings: A QSAR study for this compound would involve synthesizing and testing a series of its analogs with varied substituents. The goal would be to build a predictive model that can guide the design of new, more potent compounds.
The process includes:
Data Collection: A dataset of structurally related benzamide derivatives with their measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity. nih.gov
Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets. nih.gov
A hypothetical QSAR equation might look like this: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C
| Descriptor | Description | Influence on Activity (Hypothetical) |
| LogP | Lipophilicity (octanol-water partition coefficient) | Positive correlation |
| Molecular Weight | Size of the molecule | Negative correlation |
| H-Bond Donors | Number of hydrogen bond donor groups | Positive correlation |
| van der Waals Surface Area | Hydrophobic surface area | Positive correlation nih.gov |
The specific descriptors and their coefficients in a real QSAR model would depend on the specific biological target and the set of analog compounds studied.
In Silico Mechanistic Pathway Analysis (e.g., C-N bond activation)
In silico mechanistic analysis involves using computational methods to investigate the step-by-step pathway of a chemical reaction. For this compound, this could involve studying the metabolic pathways or the mechanism of C-N bond activation, which can be a key step in both its biological action and its degradation.
Detailed Research Findings: DFT calculations are often employed to map the potential energy surface of a proposed reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net For the C-N bond between the neopentyl group and the aniline (B41778) nitrogen, a hypothetical study could investigate its cleavage under specific conditions (e.g., enzymatic action).
The analysis would focus on:
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Activation Energy (Ea): Calculating the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Studies on related compounds show that anhydrides can promote the activation and cyclization involving N-cyano groups, a process that involves N-C bond activation. researchgate.net A similar approach could be used to model the reactivity of the N-H or N-C bond in this compound.
| Reaction Step | Description | Hypothetical Energy (kcal/mol) |
| Reactant Complex | Initial state of the molecule and any reacting species | 0.0 (Reference) |
| Transition State (TS1) | Energy barrier for the C-N bond cleavage | +25.0 |
| Intermediate | A transient species formed after bond cleavage | +5.0 |
| Product Complex | Final state after the reaction | -15.0 |
This table provides a hypothetical energy profile for a C-N bond activation reaction. The actual values would be determined through detailed quantum chemical calculations.
Applications in Chemical Research and Development
Use as a Synthetic Intermediate for Complex Organic Molecules
Benzamide (B126) derivatives are fundamental building blocks in organic synthesis, frequently employed as intermediates in the construction of more complex molecular architectures. The core structure of 4-[(2,2-Dimethylpropyl)amino]benzamide, featuring a primary amide and a secondary amine, offers two reactive sites for further chemical transformations. The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional groups and build upon the molecular framework. Similarly, the benzamide moiety can be involved in various coupling reactions or can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for structural elaboration.
The neopentyl group, a bulky and sterically hindering substituent, can influence the regioselectivity of reactions and the conformational preferences of the resulting molecules. This steric hindrance can be strategically exploited in multi-step syntheses to direct reactions to a specific site on the molecule. While direct examples of this compound as a synthetic intermediate are not readily found, the general reactivity of aminobenzamides suggests its potential in the synthesis of biologically active compounds and functional materials.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Acylation | Acyl chloride, base (e.g., triethylamine) | N-acylated derivative |
| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate) | N-alkylated derivative |
| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, base | N-arylated derivative |
| Amide Reduction | Lithium aluminum hydride (LiAlH4) | Diamine derivative |
| Amide Hydrolysis | Acid or base, heat | 4-[(2,2-Dimethylpropyl)amino]benzoic acid |
Role in Medicinal Chemistry Research for Lead Optimization
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to form key hydrogen bonds with biological targets makes it a valuable component in drug design. Lead optimization, a critical phase in drug discovery, involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Derivatives of 4-aminobenzamide (B1265587) have been explored for various therapeutic targets. The neopentyl group in this compound can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky nature of this group can also influence the binding affinity and selectivity of the compound for its target protein by occupying specific hydrophobic pockets in the active site. While specific lead optimization studies involving this compound are not prominent in the literature, the strategic importance of the benzamide core suggests its potential as a starting point for developing novel therapeutic agents. For instance, the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold has been reported to identify potent and selective TYK2 inhibitors. nih.gov
Catalyst Development and Ligand Design in Organic Synthesis (e.g., Cross-Coupling Reactions)
In the field of organic synthesis, particularly in transition metal-catalyzed reactions, the design of effective ligands is crucial for controlling reactivity and selectivity. Ligands containing nitrogen and oxygen donor atoms, such as those present in benzamide derivatives, can coordinate with metal centers and influence the outcome of catalytic transformations like cross-coupling reactions.
While there is no specific literature detailing the use of this compound as a ligand, its structural motifs suggest potential applications. The amino and amide groups could act as a bidentate ligand, chelating to a metal center. The electronic and steric properties of the benzamide moiety, influenced by the neopentyl group, could be fine-tuned to optimize the performance of a catalyst system. The development of novel ligands is an active area of research, and compounds like this compound could serve as a scaffold for the synthesis of new ligands for various catalytic applications.
Development of Advanced Materials (e.g., Polymers, Coatings, Dyes)
The properties of advanced materials are intrinsically linked to the molecular structure of their constituent components. Aromatic amides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. These properties arise from the rigid aromatic backbone and strong intermolecular hydrogen bonding between the amide groups.
The structure of this compound contains the necessary functional groups—an amino group and a benzamide linkage—to be considered as a potential monomer for the synthesis of polyamides. The incorporation of the bulky neopentyl group could disrupt the close packing of polymer chains, potentially leading to materials with increased solubility and different mechanical properties compared to traditional aramids. Diblock copolymers based on poly(p-benzamide) have been synthesized, demonstrating the utility of the benzamide unit in polymer chemistry. sigmaaldrich.com Although the direct polymerization of this compound has not been reported, its structure is amenable to polycondensation reactions, suggesting its potential in the creation of new polymers for various applications, including high-performance coatings and specialty fibers.
Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function in biological pathways. An ideal chemical probe exhibits high potency, selectivity, and a well-understood mechanism of action. Benzamide derivatives have been utilized as scaffolds for the development of chemical probes for various biological targets.
While there is no direct evidence of this compound being used as a chemical probe, its structure could be a starting point for the design of such tools. For example, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the benzamide scaffold, researchers could potentially visualize and track the localization and interactions of a target protein within a cell. The neopentyl group could be modified to fine-tune the binding affinity and selectivity of the probe for its intended target. The development of novel chemical probes is essential for advancing our understanding of complex biological processes, and the versatile chemistry of benzamides makes them an attractive platform for such endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
